molecular formula C20H15Cl3N2O2 B2711918 N-benzyl-5-chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 339023-96-0

N-benzyl-5-chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2711918
CAS No.: 339023-96-0
M. Wt: 421.7
InChI Key: INPMTYBPFXABRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-5-chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C20H15Cl3N2O2 and its molecular weight is 421.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure-Activity Relationships

  • Research on the synthesis and structure-activity relationship (SAR) studies of related compounds have highlighted the development of potent and selective inverse agonists with similar structural motifs. These studies involve modifications to the chemical structure to investigate the impact on biological activity, demonstrating the compound's utility in drug design and development (Meurer et al., 2005).

Chemical Synthesis Techniques

  • Novel synthetic pathways for related compounds, including reactions with primary amines and other functional groups, have been developed. These methods showcase the versatility of the compound's core structure for the synthesis of diverse chemical entities with potential pharmacological applications (Abdalha et al., 2011).

Crystal Structure and Cytotoxic Activity

  • The crystal structure of related compounds and their copper(II) complexes has been determined, providing insights into their potential as cytotoxic agents against various cancer cell lines. This research underscores the compound's relevance in the development of new cancer therapeutics (Adhami et al., 2014).

Pharmacological Potential

  • Studies on related benzamides and carboxamides have explored their potential as antidepressant, nootropic, and neuroleptic agents. These findings suggest that the chemical scaffold of N-benzyl-5-chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide may be valuable in the design of new therapeutic agents with central nervous system (CNS) activity (Thomas et al., 2016).

Environmental Applications

  • The photocatalytic degradation of pyridine, a structural component of the compound, has been studied, highlighting its potential environmental applications in the removal of toxic chemicals from water. This research may inform the development of environmentally friendly degradation processes for hazardous organic compounds (Maillard-Dupuy et al., 1994).

Properties

IUPAC Name

N-benzyl-5-chloro-1-[(2,6-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl3N2O2/c21-14-9-15(19(26)24-10-13-5-2-1-3-6-13)20(27)25(11-14)12-16-17(22)7-4-8-18(16)23/h1-9,11H,10,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPMTYBPFXABRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CN(C2=O)CC3=C(C=CC=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.